Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride
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Overview
Description
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride is a chemical compound with the molecular formula C14H12ClNO6 and a molecular weight of 325.70118 g/mol . This compound is known for its unique structure, which includes an isoxazole ring substituted with benzoyl and dicarboxylate groups. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing benzoyl and ester groups in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets . The pathways involved in its action depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives with benzoyl and dicarboxylate groups. Examples include:
- Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate
- Ethyl 3-benzoylisoxazole-4,5-dicarboxylate
Uniqueness
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity . This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
dimethyl 3-benzoyl-1,2-oxazole-4,5-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6.ClH/c1-19-13(17)9-10(15-21-12(9)14(18)20-2)11(16)8-6-4-3-5-7-8;/h3-7H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDRMDXDQQWCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C(=O)C2=CC=CC=C2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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